5-[4-(4-Nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione
Overview
Description
Ro 28-2653 is a synthetic inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP2, MMP9, and membrane type 1-MMP. This compound has shown significant potential in reducing tumor growth and prolonging survival in various cancer models, particularly prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ro 28-2653 is synthesized through a series of chemical reactions involving the formation of pyrimidine-2,4,6-trione derivatives. The key steps include the reaction of biphenyl derivatives with piperazine and subsequent nitration to form the final product .
Industrial Production Methods: In industrial settings, the synthesis of Ro 28-2653 involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pH, and reaction time. The compound is often prepared in large-scale reactors with continuous monitoring to ensure consistency .
Chemical Reactions Analysis
Types of Reactions: Ro 28-2653 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic reagents such as amines or thiols.
Oxidation Reactions: Often carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly use reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of Ro 28-2653, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
Ro 28-2653 exerts its effects by selectively inhibiting the catalytic activity of MMP2, MMP9, and membrane type 1-MMP. These enzymes are involved in the degradation of the extracellular matrix, which is a critical step in tumor invasion and metastasis. By inhibiting these MMPs, Ro 28-2653 reduces tumor growth and prevents metastasis .
Comparison with Similar Compounds
Batimastat: Another MMP inhibitor with a similar mechanism of action but less selectivity compared to Ro 28-2653.
Marimastat: A hydroxamate-based MMP inhibitor with broader activity against multiple MMPs.
Ilomastat: An MMP inhibitor with a different chemical structure but similar inhibitory effects on MMPs.
Uniqueness of Ro 28-2653: Ro 28-2653 is unique due to its high selectivity for MMP2, MMP9, and membrane type 1-MMP, which reduces the risk of off-target effects and enhances its therapeutic potential. Additionally, its oral bioavailability makes it a convenient option for clinical use .
Properties
IUPAC Name |
5-[4-(4-nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O5/c32-23-26(24(33)28-25(34)27-23,20-8-6-19(7-9-20)18-4-2-1-3-5-18)30-16-14-29(15-17-30)21-10-12-22(13-11-21)31(35)36/h1-13H,14-17H2,(H2,27,28,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKTYSXXGARILV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3(C(=O)NC(=O)NC3=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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